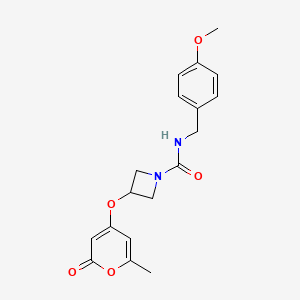

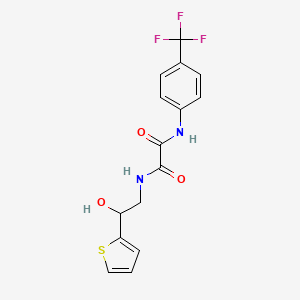

![molecular formula C15H16N2O4 B2493843 1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119223-82-2](/img/structure/B2493843.png)

1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cycloaddition reactions or interactions with isocyanates at low temperatures. For instance, a related compound was synthesized through a [4+2]-cycloaddition reaction involving 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione and phenyl isocyanate, suggesting a possible synthetic route for the title compound as well (Adams et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a planar fused-ring system with various substituents, indicating potential for diverse chemical interactions. For example, certain pyrimidine derivatives exhibit paired N-H...O hydrogen bonds forming centrosymmetric dimers linked into chains by C-H...π(arene) hydrogen bonds, which may also be relevant to the title compound's structure (Low et al., 2004).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including solvolysis, dehydrobromination, and reactions with amines, indicating a rich chemistry that could be applicable to the title compound. For instance, solvolysis reactions in aqueous methanol have been studied for pyrimidine derivatives, offering insights into potential reactivity patterns (Brown & Waring, 1977).

Physical Properties Analysis

The physical properties of pyrimidine and its derivatives, such as solubility and crystal packing, can vary significantly based on structural diversity. For example, studies on furo[3,4-d]pyrimidine-2,4-diones revealed a range in fasted state simulated intestinal fluid solubility values, indicating the influence of structural modifications on physical properties (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure. Research on functionalized furo[3,4-d]pyrimidine-2,4-diones through a straightforward synthesis pathway indicates the potential for creating a diverse array of heterocycles with varied chemical properties, which could also apply to the target compound (De Coen et al., 2015).

Wissenschaftliche Forschungsanwendungen

Pyrimidine Core in Medicinal Chemistry

The pyrimidine core, closely related to the compound of interest, plays a crucial role in the synthesis of various medicinal and pharmaceutical compounds due to its bioavailability and synthetic applicability. Hybrid catalysts have expanded the scope for synthesizing pyrimidine scaffolds, including derivatives like furo[3,4-d]pyrimidine, through a one-pot multicomponent reaction. These catalysts range from organocatalysts, metal catalysts, to green solvents, highlighting the versatility of pyrimidine derivatives in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Anticancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer potential, with numerous patents and research articles underscoring their efficacy in various scaffolds. These compounds exhibit their therapeutic effects through a range of mechanisms, indicating their ability to interact with diverse biological targets. The significant number of patents published on pyrimidine-based anticancer agents highlights the continuous interest in exploring these compounds as future drug candidates (Kaur et al., 2014).

Anti-inflammatory Activities

Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, further emphasizing the therapeutic potential of pyrimidine derivatives. The structure-activity relationship (SAR) of these compounds provides insights into designing novel anti-inflammatory agents with enhanced efficacy and reduced toxicity (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Applications

Beyond medicinal chemistry, pyrimidine derivatives, particularly those related to quinazolines and pyrimidines, have found applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the broad applicability of the pyrimidine core in both pharmaceutical and material science domains (Lipunova et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-20-8-7-17-11-9-21-14(18)12(11)13(16-15(17)19)10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNURXFARURIXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)